molecular formula C11H14BrN B15304363 2-(2-Bromo-5-methylphenyl)pyrrolidine

2-(2-Bromo-5-methylphenyl)pyrrolidine

Cat. No.: B15304363
M. Wt: 240.14 g/mol
InChI Key: QPQNVTUBWZXSSP-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN It features a pyrrolidine ring substituted with a 2-bromo-5-methylphenyl group

Preparation Methods

The synthesis of 2-(2-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 2-bromo-5-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Bromo-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The bromine and methyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

2-(2-Bromo-5-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

QPQNVTUBWZXSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2CCCN2

Origin of Product

United States

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